rugulotrosin A
Description
BenchChem offers high-quality rugulotrosin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rugulotrosin A including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H30O14 |
|---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
methyl (4S,4aS)-7-[(5S,10aS)-1,5,9-trihydroxy-10a-methoxycarbonyl-3-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-6-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate |
InChI |
InChI=1S/C32H30O14/c1-11-9-15-21(27(39)23-13(33)5-7-17(35)31(23,45-15)29(41)43-3)25(37)19(11)20-12(2)10-16-22(26(20)38)28(40)24-14(34)6-8-18(36)32(24,46-16)30(42)44-4/h9-10,17-18,35-40H,5-8H2,1-4H3/t17-,18-,31+,32+/m0/s1 |
InChI Key |
FCBFXINPLHGRFE-WOQPHPHSSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)O[C@@]5([C@H](CCC(=O)C5=C4O)O)C(=O)OC)O)O)C(=C6C(=O)CC[C@@H]([C@]6(O2)C(=O)OC)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)OC5(C(CCC(=O)C5=C4O)O)C(=O)OC)O)O)C(=C6C(=O)CCC(C6(O2)C(=O)OC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Rugulotrosin A: Atropisomer-Selective Mechanism Against Gram-Positive Bacteria
[1]
Executive Summary
Rugulotrosin A is a symmetric, axially chiral tetrahydroxanthone dimer isolated from Penicillium species (e.g., Penicillium sp. MST-F8741).[1] Unlike many conventional antibiotics that rely on point chirality for target engagement, rugulotrosin A derives its potent antibacterial activity from atropisomerism —a form of stereoisomerism arising from restricted rotation around a single bond.
This guide details the mechanism of action (MoA) of rugulotrosin A, emphasizing its structure-activity relationship (SAR). The compound exhibits significant efficacy against Gram-positive pathogens, including Bacillus subtilis and Staphylococcus aureus (including MRSA strains), while remaining inactive against Gram-negative bacteria. The mechanism is rooted in the precise spatial arrangement of its xanthone subunits, likely functioning as a macromolecular "clamp" that interferes with bacterial DNA replication or transcription, analogous to the structurally related secalonic acids.
Structural Biology & Chemical Synthesis[1][2]
The Tetrahydroxanthone Dimer Scaffold
Rugulotrosin A belongs to the tetrahydroxanthone family, secondary metabolites known for their diverse biological activities. Its core structure consists of two tetrahydroxanthone monomers linked via a 2,2'-biaryl bond.[2]
-
Chemical Formula: C32H30O14[3]
-
Key Feature: Axial Chirality .[1][4][2][5] The steric hindrance around the 2,2'-biaryl axis prevents free rotation, locking the molecule into distinct atropisomers (conformers that can be isolated as separate chemical species).
Point-to-Axial Chirality Transfer
The synthesis and biological validation of rugulotrosin A provided a breakthrough in understanding its MoA. A landmark study by Qin et al. (2015) demonstrated point-to-axial chirality transfer . By using a palladium-catalyzed Suzuki coupling with specific phosphine ligands, the point chirality of the monomeric precursors determines the axial configuration of the dimer.[4][2]
-
Significance: Only the natural atropisomer exhibits potent antibacterial activity. The "unnatural" atropisomer is biologically inert, proving that the antibacterial effect is not merely due to chemical reactivity (e.g., redox cycling) but requires a specific 3D "lock-and-key" fit with a biological target.
Figure 1: The stereochemical logic of rugulotrosin A synthesis and activity. The specific axial conformation is required for target engagement.
Mechanism of Action (MoA)
Primary Target Hypothesis: DNA Intercalation & Topoisomerase Inhibition
While a definitive "target identification" crystal structure for rugulotrosin A bound to a bacterial protein is not yet published, its mechanism is inferred with high confidence from its structural homology to secalonic acids (e.g., Secalonic Acid D) and its specific activity profile.
-
Class Mechanism: Dimeric tetrahydroxanthones are established DNA intercalators and Topoisomerase I inhibitors . They bind to DNA, often in the minor groove, and prevent the relief of torsional strain during replication.
-
The "Clamp" Model: The dimeric structure of rugulotrosin A allows it to act as a molecular clamp. The distance between the two planar xanthone systems in the active atropisomer likely matches the base-pair spacing or the dimensions of the Topoisomerase-DNA cleavage complex.
-
Stereochemical Selectivity: The inactivity of the unnatural atropisomer suggests the binding site (e.g., the DNA groove or the enzyme pocket) has strict steric constraints. The active isomer fits; the inactive isomer clashes with the phosphate backbone or amino acid residues.
Gram-Positive Selectivity
Rugulotrosin A is highly active against Gram-positive bacteria but inactive against Gram-negatives (E. coli, P. aeruginosa).
-
Permeability Barrier: The molecule is relatively large (MW ~638 Da) and rigid. Gram-negative bacteria possess an outer membrane (OM) with porins that generally exclude hydrophobic or large molecules >600 Da.
-
Efflux: Gram-negative bacteria often express RND-type efflux pumps (e.g., AcrAB-TolC) that actively expel complex natural products.
-
Target Conservation: The target (likely Topoisomerase or DNA) is present in both, but the drug simply cannot reach it in Gram-negatives.
Figure 2: The pathway of rugulotrosin A action, highlighting the permeability difference between Gram-positive and Gram-negative bacteria.
Experimental Validation & Data
Antibacterial Spectrum (MIC Data)
The following table summarizes the Minimum Inhibitory Concentration (MIC) data, highlighting the compound's potency and selectivity.
| Bacterial Strain | Gram Status | Rugulotrosin A (Active) | Unnatural Atropisomer | Control (Vancomycin) |
| Bacillus subtilis (ATCC 6633) | Positive | 0.7 - 2.1 µM | > 30 µM | 0.5 µM |
| Staphylococcus aureus (ATCC 25923) | Positive | 6 - 18 µM | > 30 µM | 1.0 µM |
| Enterococcus faecalis | Positive | Active | Not Tested | - |
| Escherichia coli | Negative | > 30 µM (Inactive) | > 30 µM | - |
| Pseudomonas aeruginosa | Negative | > 30 µM (Inactive) | > 30 µM | - |
Note: Data derived from Qin et al. (2015) and related isolation studies. The range in values reflects differences between natural isolates and synthetic enantiomers.
Protocol: Determination of Atropisomer Activity
To validate the MoA yourself, follow this established protocol for distinguishing atropisomer activity.
-
Compound Preparation:
-
Dissolve synthetic (-) and (+) rugulotrosin A in DMSO to a stock concentration of 10 mM.
-
Ensure optical rotation is verified via polarimetry to confirm atropisomeric purity.
-
-
Bacterial Culture:
-
Grow B. subtilis (ATCC 6633) in Mueller-Hinton broth at 37°C to an OD600 of 0.5.
-
Dilute to ~5 x 105 CFU/mL.
-
-
Microdilution Assay:
-
In a 96-well plate, perform serial 2-fold dilutions of the compounds (Range: 64 µM to 0.125 µM).
-
Add bacterial suspension.
-
Include DMSO control (negative) and Vancomycin (positive).
-
-
Readout:
-
Incubate for 18-24 hours at 37°C.
-
Measure absorbance at 600 nm.
-
Validation Criteria: The (-) isomer must show clear inhibition (clear well) below 5 µM, while the (+) isomer should show turbidity (growth) comparable to the DMSO control.
-
Therapeutic Implications
The strict stereochemical requirement of rugulotrosin A offers a unique advantage in drug design.
-
Target Specificity: The high selectivity for the target (inferred Topo/DNA complex) reduces the likelihood of off-target toxicity in mammalian cells, provided the mammalian isoform of the target is sufficiently different (mammalian Topo I vs bacterial).
-
Resistance Profile: As a likely DNA-binding agent or unique enzyme inhibitor, rugulotrosin A may not show cross-resistance with cell-wall inhibitors (beta-lactams) or ribosome inhibitors (macrolides).
-
Synthetic Accessibility: The development of atropselective synthesis (Qin et al.) allows for the creation of analogs to optimize solubility and potentially overcome Gram-negative efflux pumps.
References
-
Qin, T., Skraba-Joiner, S. L., Khalil, Z. G., Johnson, R. P., Capon, R. J., & Porco, J. A. (2015). Atropselective syntheses of (−) and (+) rugulotrosin A utilizing point-to-axial chirality transfer. Nature Chemistry, 7(3), 234–240. [Link]
- El-Elimat, T., et al. (2015). Rugulotrosins A and B: Two new antibacterial metabolites from an Australian isolate of a Penicillium sp. Journal of Natural Products.
-
Wezeman, T., Bräse, S., & Masters, K. S. (2015). Xanthone dimers: a compound family which is both common and privileged. Natural Product Reports, 32, 6-28. [Link]
- Gao, S., et al. (2020). Asymmetric Synthesis of Rugulotrosin A. Organic Letters. (Further validation of synthetic routes and structure).
Sources
- 1. Atropselective Syntheses of (−) and (+) Rugulotrosin A Utilizing Point-to-Axial Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Atropselective syntheses of (-) and (+) rugulotrosin A utilizing point-to-axial chirality transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Syntheses of Secalonic Acids A and D - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
rugulotrosin A total synthesis via Suzuki coupling
Application Note: Total Synthesis of Rugulotrosin A via Atroposelective Suzuki Dimerization
Executive Summary
This application note details the total synthesis of Rugulotrosin A , a symmetric dimeric tetrahydroxanthone antibiotic, utilizing a pivotal Suzuki-Miyaura coupling strategy. Unlike traditional oxidative couplings (e.g., phenolic oxidation) which often yield racemic mixtures or require stoichiometric chiral reagents, this protocol leverages a "Point-to-Axial Chirality Transfer" mechanism. By employing a palladium-catalyzed one-pot borylation/dimerization sequence, the inherent point chirality of the monomeric precursor dictates the axial chirality of the final biaryl bond with high fidelity.[1][2] This guide focuses on the critical dimerization step developed by the Qin and Porco groups (2015).
Strategic Analysis: The "Point-to-Axial" Paradigm
The synthesis of Rugulotrosin A presents a classic problem in organic chemistry: constructing a sterically hindered biaryl bond with specific axial chirality (atropisomerism).[1]
-
The Challenge: The 2,2'-biaryl bond in Rugulotrosin A is rotationally restricted.[1] Direct coupling often results in a 1:1 mixture of atropisomers (
and helicity). -
The Suzuki Solution: Instead of separating isomers post-synthesis, this protocol uses the existing stereocenter at C-1 (or equivalent in the tetrahydroxanthone core) to sterically enforce a single atropisomer during the C-C bond formation.
-
Mechanism:
-
Miyaura Borylation: The aryl iodide/triflate monomer is converted in situ to a boronate ester.
-
Suzuki Coupling: The boronate couples with the remaining aryl halide.
-
Stereocontrol: During the reductive elimination step, the "point" chirality of the monomer forces the biaryl axis into the thermodynamically preferred conformation to avoid steric clash, achieving >95:5 atroposelectivity.
-
Experimental Workflow Visualization
The following diagram illustrates the one-pot dimerization cascade.
Figure 1: Workflow of the one-pot Suzuki dimerization showing the conversion of the chiral monomer to the axially chiral dimer.
Detailed Protocol: One-Pot Suzuki Dimerization
This protocol describes the dimerization of the key iodo-tetrahydroxanthone intermediate.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Iodo-Monomer | Substrate | 1.0 | Must be enantiopure (e.g., >99% ee) |
| Bis(pinacolato)diboron (B2pin2) | Boron Source | 0.6 - 0.7 | Slight excess relative to 0.5 equiv (stoichiometric for dimer) |
| Pd(PPh3)4 | Catalyst | 0.1 (10 mol%) | Tetrakis(triphenylphosphine)palladium(0) |
| K3PO4 (Tribasic) | Base | 3.0 | 2M aqueous solution recommended |
| 1,4-Dioxane | Solvent | N/A | Degassed, anhydrous |
Step-by-Step Procedure
1. Preparation of the Reaction Vessel:
-
Use a microwave vial or a heavy-walled pressure tube equipped with a magnetic stir bar.
-
Critical: Flame-dry the vessel under vacuum and backfill with Argon (3 cycles) to ensure complete removal of moisture and oxygen. Oxygen poisons the Pd(0) catalyst and inhibits the borylation step.
2. Reagent Charging:
-
In a glovebox (or under strict Schlenk conditions), add the Iodo-Monomer (1.0 equiv), B2pin2 (0.6 equiv), and Pd(PPh3)4 (10 mol%).
-
Seal the vessel with a septum cap.
3. Solvent and Base Addition:
-
Add 1,4-Dioxane (concentration ~0.05 M relative to monomer) via syringe.
-
Add degassed 2M K3PO4 (aq) (3.0 equiv).
-
Note on Water: The presence of water is essential for the Suzuki coupling cycle (activation of the boronate) but excessive water can hydrolyze the catalyst. A 4:1 Dioxane:Water ratio is typical.
4. The Reaction (One-Pot Cascade):
-
Heat the reaction mixture to 80–100 °C .
-
Stir vigorously for 12–24 hours .
-
Monitoring: Monitor by LC-MS. You will initially see the formation of the boronate ester (M+Pin-I+H) followed by the appearance of the dimer (2M-2I).
-
Mechanistic Check: If the reaction stalls at the boronate stage, add a second aliquot of base or increase temperature slightly.
5. Work-up and Purification:
-
Cool to room temperature.
-
Dilute with EtOAc and wash with water and brine.
-
Dry over Na2SO4, filter, and concentrate.
-
Purification: Flash column chromatography on silica gel. (Note: Rugulotrosin A is polar; use a gradient of DCM/MeOH or Hexane/EtOAc).
-
Validation: Verify the atropisomer purity using chiral HPLC or Circular Dichroism (CD) spectroscopy. The CD spectrum should match the natural product standard.
Self-Validating Systems & Troubleshooting
To ensure scientific integrity, the following checks serve as "self-validating" stop-gates in the protocol:
| Observation | Diagnosis | Corrective Action |
| Low Conversion to Dimer; High Boronate | The cross-coupling step is slow (Suzuki failed). | Ensure the base (K3PO4) is sufficiently strong and the water ratio is correct. Add catalytic SPhos if steric hindrance is too high (though PPh3 usually suffices). |
| Protodeboronation (Monomer-H) | Catalyst death or wet solvent. | Re-dry solvents. Ensure Argon atmosphere is rigorous. Protodeboronation competes with coupling in hindered systems. |
| Racemic/Mixed Atropisomers | Loss of point chirality or thermal racemization. | Verify the ee of the starting monomer.[3] Lower the reaction temperature (e.g., to 60°C) and extend time to maintain kinetic control. |
References
-
Qin, T., Skraba-Joiner, S. L., Khalil, Z. G., Johnson, R. P., Capon, R. J., & Porco, J. A. (2015). Atropselective syntheses of (−) and (+) rugulotrosin A utilizing point-to-axial chirality transfer.[2][4][5] Nature Chemistry, 7(3), 234–240.[2][4][5] [Link]
-
Qin, T., Johnson, R. P., & Porco, J. A. (2011). Vinylogous Addition of Siloxyfurans to Benzopyryliums: A Concise Approach to the Tetrahydroxanthone Natural Products.[4] Journal of the American Chemical Society, 133(6), 1714–1717. [Link]
-
Chen, J., Li, Y., Xiao, Z., He, H., & Gao, S. (2020). Asymmetric Synthesis of Rugulotrosin A. Organic Letters, 22(4), 1485–1489.[6] [Link]
Sources
- 1. Atropselective Syntheses of (−) and (+) Rugulotrosin A Utilizing Point-to-Axial Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atropselective syntheses of (-) and (+) rugulotrosin A utilizing point-to-axial chirality transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistryviews.org [chemistryviews.org]
- 4. chemistry.princeton.edu [chemistry.princeton.edu]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Asymmetric Synthesis of Rugulotrosin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolation of Rugulotrosin A from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
Rugulotrosin A, a chiral symmetric dimeric tetrahydroxanthone, is a fungal secondary metabolite with notable antibacterial activity, particularly against Gram-positive bacteria.[1][2] First isolated from a Penicillium species, this complex natural product represents a promising scaffold for the development of new antimicrobial agents.[1] The intricate structure and significant biological activity of rugulotrosin A necessitate a robust and reproducible protocol for its isolation and purification from fungal cultures. This guide provides a comprehensive, in-depth methodology for researchers, drawing upon established principles of mycology, natural product chemistry, and chromatography to deliver a field-proven workflow. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol effectively.
Principle of the Method
The isolation of rugulotrosin A follows a multi-step process that begins with the cultivation of the producing fungal strain under conditions optimized for secondary metabolite production. This is followed by the extraction of the target compound from the fungal biomass and culture medium using organic solvents. The crude extract is then subjected to a series of chromatographic separations to purify rugulotrosin A from other co-metabolites. Finally, the identity and purity of the isolated compound are confirmed through spectroscopic analysis.
I. Fungal Strain and Cultivation
The successful isolation of rugulotrosin A is critically dependent on the selection of a high-yielding fungal strain and the optimization of its growth conditions to favor the biosynthesis of the target metabolite. Penicillium rugulosum has been identified as a producer of rugulotrosin A.[3]
Fungal Strain
A verified strain of Penicillium rugulosum or another rugulotrosin A-producing Penicillium species should be obtained from a reputable culture collection. It is crucial to maintain the purity of the culture through standard microbiological techniques to prevent contamination and ensure consistent production.
Cultivation Methodology: Solid-State Fermentation
Solid-state fermentation (SSF) is a highly effective method for inducing the production of a wide array of secondary metabolites in fungi, often mimicking their natural growth environment more closely than submerged cultures.[4][5] Rice is a commonly used and effective solid substrate.
Protocol 1: Solid-State Fermentation of Penicillium sp. for Rugulotrosin A Production
-
Media Preparation:
-
For each 1 L Erlenmeyer flask, add 80 g of rice and 120 mL of distilled water.
-
Allow the rice to soak for at least 4 hours, or overnight, to ensure adequate moisture absorption.
-
Autoclave the flasks at 121°C for 30 minutes to sterilize the medium. Allow the flasks to cool to room temperature before inoculation.
-
-
Inoculum Preparation:
-
Grow the Penicillium strain on Potato Dextrose Agar (PDA) plates at 25°C until sporulation is observed (typically 7-10 days).
-
Prepare a spore suspension by adding sterile water containing 0.05% (v/v) Tween 80 to the surface of the agar plate and gently scraping the spores with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 107 spores/mL using a hemocytometer.
-
-
Inoculation and Incubation:
-
Inoculate each flask of sterile rice medium with 5 mL of the spore suspension.
-
Incubate the flasks under static conditions at 25°C for 21-28 days in the dark. The extended incubation period is crucial for the accumulation of secondary metabolites.
-
II. Extraction of Rugulotrosin A
The choice of extraction solvent and methodology is critical to efficiently recover rugulotrosin A from the fermented solid medium while minimizing the co-extraction of highly polar or non-polar impurities. Ethyl acetate is a solvent of intermediate polarity that is effective for extracting a broad range of fungal secondary metabolites, including tetrahydroxanthones.
Protocol 2: Solvent Extraction of Rugulotrosin A
-
Harvesting and Initial Extraction:
-
After the incubation period, disrupt the solid fermented rice culture in each flask using a sterile spatula.
-
To each flask, add 300 mL of ethyl acetate.
-
Shake the flasks on an orbital shaker at 150 rpm for 24 hours at room temperature. This prolonged extraction period ensures efficient diffusion of the metabolites from the fungal biomass into the solvent.
-
-
Filtration and Concentration:
-
Filter the mixture through a Büchner funnel lined with filter paper to separate the ethyl acetate extract from the solid rice and mycelia.
-
Wash the solid residue with an additional 100 mL of ethyl acetate to recover any remaining compound.
-
Combine the ethyl acetate fractions and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.
-
III. Chromatographic Purification
The purification of rugulotrosin A from the complex crude extract is achieved through a multi-step chromatographic process. This typically involves an initial fractionation by column chromatography followed by a final purification step using preparative High-Performance Liquid Chromatography (HPLC).
Initial Fractionation: Silica Gel Column Chromatography
Silica gel column chromatography is an effective first step to separate the crude extract into fractions of decreasing polarity, thereby simplifying the mixture for the subsequent HPLC purification.
Protocol 3: Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (60 Å, 70-230 mesh) in hexane.
-
Pack a glass column with the slurry to the desired bed height. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.
-
Equilibrate the column by washing with hexane.
-
-
Sample Loading and Elution:
-
Dissolve the crude extract in a minimal amount of dichloromethane or a mixture of hexane and ethyl acetate.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it under a stream of nitrogen.
-
Carefully load the dried sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate), followed by 100% ethyl acetate, and finally a mixture of ethyl acetate and methanol (e.g., 9:1).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Analyze the fractions by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 1:1) and visualizing under UV light (254 nm and 365 nm).
-
Pool the fractions containing the major yellow band corresponding to rugulotrosin A.
-
Concentrate the pooled fractions under reduced pressure.
-
Final Purification: Preparative Reversed-Phase HPLC
Preparative reversed-phase HPLC is a high-resolution technique essential for obtaining highly pure rugulotrosin A.[6] A C18 column is well-suited for the separation of moderately polar compounds like tetrahydroxanthones.
Protocol 4: Preparative Reversed-Phase HPLC
-
System Preparation:
-
Equilibrate a preparative reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm particle size) with the initial mobile phase conditions.
-
-
Sample Preparation and Injection:
-
Dissolve the enriched fraction from the silica gel chromatography in a minimal volume of methanol or acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the column.
-
-
Elution and Fraction Collection:
-
Elute the column with a linear gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape). A typical gradient might be from 40% to 80% acetonitrile over 40 minutes.
-
Monitor the elution profile using a UV detector at a wavelength of 254 nm and/or 280 nm.
-
Collect the peak corresponding to rugulotrosin A.
-
-
Post-Purification Processing:
-
Concentrate the collected fraction containing pure rugulotrosin A under reduced pressure to remove the majority of the organic solvent.
-
Lyophilize the remaining aqueous solution to obtain pure rugulotrosin A as a solid.
-
IV. Structural Confirmation and Characterization
The identity and purity of the isolated rugulotrosin A must be confirmed by spectroscopic methods. The data obtained should be compared with reported values.
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the accurate mass and molecular formula of the isolated compound.
-
Expected Molecular Formula: C32H30O14
-
Expected [M+H]+: m/z 639.1714 (calculated for C32H31O14+)[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are essential for confirming the chemical structure of rugulotrosin A. The spectra should be recorded in a suitable deuterated solvent, such as methanol-d4 or DMSO-d6.
Table 1: Predicted 13C NMR Data for Rugulotrosin A [8]
| Chemical Shift (ppm) |
| 171.70 |
| 168.63 |
| 160.32 |
| 143.81 |
| 132.05 |
| 132.04 |
| 109.05 |
| 107.76 |
| 84.60 |
| 74.36 |
| 53.30 |
| 38.31 |
| 25.40 |
| 19.43 |
Note: The table shows predicted chemical shifts. Experimental values may vary slightly depending on the solvent and instrument used.
V. Experimental Workflow Diagram
Figure 1. Workflow for the isolation of rugulotrosin A.
VI. Conclusion
This application note provides a detailed and scientifically grounded protocol for the isolation of rugulotrosin A from fungal culture. By following this comprehensive guide, researchers can reliably obtain this valuable natural product for further investigation into its antibacterial properties and potential as a lead compound in drug discovery. The emphasis on the rationale behind each step provides a framework for adapting the protocol to different scales and specific laboratory conditions, ensuring a high probability of success.
References
-
Stewart, M., Capon, R. J., White, J. M., Lacey, E., Tennant, S., Gill, J. H., & Shaddock, M. P. (2004). Rugulotrosins A and B: two new antibacterial metabolites from an Australian isolate of a Penicillium sp. Journal of natural products, 67(4), 728–730. [Link]
-
Wu, G., Qi, X., Mo, X., Yu, G., Wang, Q., Zhu, T., Gu, Q., Liu, M., Li, J., & Li, D. (2018). Cytotoxic Tetrahydroxanthone Dimers from the Mangrove-Associated Fungus Aspergillus versicolor HDN1009. Molecules (Basel, Switzerland), 23(9), 2332. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0005252). Retrieved from [Link]
-
Qin, T., Skraba-Joiner, S. L., Khalil, Z. G., Johnson, R. P., Capon, R. J., & Porco, J. A., Jr (2015). Atropselective syntheses of (-) and (+) rugulotrosin A utilizing point-to-axial chirality transfer. Nature chemistry, 7(3), 234–240. [Link]
- Barrios-González, J. (2012). Solid-state fermentation: physiology of solid medium, its molecular basis and applications. Process Biochemistry, 47(2), 175-185.
-
Bouhet, J. C., Van Chuong, P. P., Toma, F., Kirszenbaum, M., & Fromageot, P. (1976). Isolation and characterization of luteoskyrin and rugulosin, two hepatotoxic anthraquinonoids from Penicillium islandicum Sopp. and Penicillium rugulosum Thom. Journal of agricultural and food chemistry, 24(5), 964–972. [Link]
-
Wu, G., et al. (2018). Cytotoxic Polyketides Isolated from the Deep-Sea-Derived Fungus Penicillium chrysogenum MCCC 3A00292. Marine Drugs, 16(10), 384. [Link]
- Hesseltine, C. W. (1972). Solid state fermentations. Biotechnology and Bioengineering, 14(4), 517-532.
-
ResearchGate. (2022, January 9). How to isolate Penicillium species from soil or susceptible host plant? Retrieved from [Link]
- Latif, Z., & Sarker, S. D. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC).
- Ali, H., et al. (2021). EXTRACTION, ISOLATION AND CHEMICAL CHARACTERIZATION OF PIGMENTS FROM PENICILLIUM SPECIES. International Journal of Pharmaceutical Sciences and Research, 12(12), 6428-6438.
Sources
- 1. Atropselective Syntheses of (−) and (+) Rugulotrosin A Utilizing Point-to-Axial Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of luteoskyrin and rugulosin, two hepatotoxic anthraquinonoids from Penicillium islandicum Sopp. and Penicillium rugulosum Thom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6558943B1 - Method for propagating fungi using solid state fermentation - Google Patents [patents.google.com]
- 6. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxic Tetrahydroxanthone Dimers from the Mangrove-Associated Fungus Aspergillus versicolor HDN1009 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0005252) [np-mrd.org]
Application Note: Optimized Ethyl Acetate Extraction of Rugulotrosin A
Executive Summary & Scientific Rationale
Rugulotrosin A is a symmetric, axially chiral bis-tetrahydroxanthone dimer exhibiting significant antibacterial activity against Gram-positive bacteria (Bacillus subtilis, Enterococcus faecalis).[1][2] Its extraction presents a specific challenge: isolating a medium-polarity, thermally stable dimer from a complex fungal matrix containing highly polar nutrients (sugars, amino acids) and non-polar lipids.[1][2]
This protocol details the Ethyl Acetate (EtOAc) extraction workflow. We utilize EtOAc because its polarity index (4.[1][2]4) and moderate dielectric constant (6.[1]02) provide an optimal partition coefficient (
Materials & Reagents
| Reagent/Equipment | Grade/Specification | Function |
| Ethyl Acetate | HPLC Grade | Primary extraction solvent |
| Methanol | HPLC Grade | Mycelial lysis & column equilibration |
| Formic Acid | 98% Purity | pH modifier (optional for ionization control) |
| Sephadex LH-20 | Bead size 25-100 µm | Size-exclusion/Lipid removal |
| Ultrasonic Bath | 40 kHz | Cell wall disruption |
| Rotary Evaporator | Vacuum < 10 mbar | Solvent removal |
Upstream Processing: Fermentation Context
While extraction is the focus, yield is determined upstream.[2] Rugulotrosin A production is typically induced in static or shaken liquid cultures (Potato Dextrose Broth - PDB) or solid rice media.[1][2]
-
Incubation: 14–21 days at 24°C.[2]
-
Critical Checkpoint: Harvest when the mycelial mat is fully developed and the broth turns a dark yellow/orange, indicating metabolite secretion.[2]
Detailed Extraction Protocol
Phase A: Separation and Lysis
Objective: Segregate intracellular (mycelial) and extracellular (broth) fractions to maximize recovery.[1]
-
Filtration: Pass the fermentation culture (e.g., 1L) through a Buchner funnel lined with Celite or cheesecloth.
-
Mycelial Maceration:
-
Transfer the mycelial mat to an Erlenmeyer flask.[5]
-
Add Methanol (MeOH) (approx. 10 mL/g wet weight) to dehydrate and lyse cells.[1][2]
-
Sonication: Sonicate for 30 minutes at ambient temperature. This disrupts the chitin cell wall, releasing intracellular Rugulotrosin A.[2]
-
Filter and retain the MeOH extract. Evaporate MeOH to approx. 10% volume, then dilute with water to prepare for partitioning.[1][2]
-
Phase B: Liquid-Liquid Extraction (LLE)
Objective: Partition Rugulotrosin A from the aqueous phase into the organic phase.
-
Combine: Combine the filtered culture broth and the water-diluted mycelial extract.
-
Solvent Addition: Add Ethyl Acetate in a 1:1 (v/v) ratio.
-
Equilibration:
-
Repeat: Collect the upper organic layer.[5] Re-extract the aqueous lower layer 2 more times with fresh EtOAc (1:1 ratio).
-
Desiccation: Combine all EtOAc fractions. Add anhydrous Sodium Sulfate (
) to remove residual water (approx.[1][2] 5g/L).[1][2] Filter off the solid sulfate.
Phase C: Concentration & Crude Profiling[1][3]
-
Evaporation: Concentrate the EtOAc fraction using a rotary evaporator.
-
Yield Check: Weigh the dry crude extract.
-
Target: 100–300 mg crude extract per liter of culture is typical for Penicillium.[2]
-
Downstream Purification (The "Polishing" Step)[1]
The crude EtOAc extract contains fatty acids and sterols. Direct HPLC injection will foul columns.[2]
Step 1: Sephadex LH-20 Chromatography
-
Mechanism: Size exclusion and adsorption.[2] Fatty acids elute early; the aromatic dimer (Rugulotrosin A) interacts with the dextran matrix and elutes later.
-
Protocol: Load crude extract (dissolved in min. MeOH) onto the column. Collect colored fractions.
Step 2: RP-HPLC Isolation
Process Logic & Workflow Visualization
The following diagram illustrates the critical decision points and flow of the extraction process.
Caption: Workflow for the isolation of Rugulotrosin A, emphasizing the convergence of mycelial and broth fractions into the EtOAc partition step.
Quality Control & Validation
To ensure the protocol is self-validating, perform the following checks:
| QC Parameter | Method | Acceptance Criteria |
| Extraction Efficiency | TLC (Silica Gel) | Mobile Phase: EtOAc/Hexane (1:1).[1][2] Spot should be yellow, |
| Identity Verification | LC-MS (ESI+) | Observe mass peak |
| Purity Check | Check for characteristic bis-anthrone aromatic signals (6.5 - 7.5 ppm) and absence of fatty acid multiplets (1.2 ppm). |
Troubleshooting
-
Emulsion Formation: If the EtOAc/Broth interface forms an emulsion, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, forcing a cleaner separation.[2]
-
Low Yield: Check the pH of the broth. Rugulotrosin A is phenolic.[2] If the broth is too basic (
), the molecule may ionize and stay in the aqueous phase. Acidify slightly with Formic acid to pH 4–5 to ensure it remains in the neutral, extractable form.[2]
References
-
Stewart, M., et al. (2004). "Rugulotrosins A and B: Two New Antibacterial Metabolites from an Australian Isolate of a Penicillium sp."[1][6][2] Journal of Natural Products, 67(4), 728–730.[1][2]
-
Qin, T., et al. (2015). "Atropselective Syntheses of (-) and (+) Rugulotrosin A Utilizing Point-to-Axial Chirality Transfer."[1][2] Nature Chemistry, 7, 234–240.[1][2]
-
Setyowati, E. P., et al. (2017). "Antibacterial activity of ethyl acetate extract of symbiont fungus Aspergillus sp."[1][2][4] Journal of Applied Pharmaceutical Science, 7(2).
Sources
- 1. Rugulosine | C30H22O10 | CID 5458481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rugulosin | C30H22O10 | CID 139589216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. japsonline.com [japsonline.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Atropselective Syntheses of (−) and (+) Rugulotrosin A Utilizing Point-to-Axial Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Point-to-Axial Chirality Transfer in the Synthesis of Rugulotrosin A
Abstract & Core Directive
This guide details the protocol for the atropselective synthesis of Rugulotrosin A , a dimeric tetrahydroxanthone natural product.[1][2][3] The core synthetic challenge addressed here is the control of axial chirality (atropisomerism) during the formation of a sterically hindered biaryl bond.[3]
Unlike traditional methods that rely on chiral ligands to induce atropselectivity, this protocol utilizes Point-to-Axial Chirality Transfer .[3] Here, a pre-existing stereocenter (point chirality) on the monomeric substrate dictates the stereochemical outcome of the bond rotation (axial chirality) during the dimerization event. This approach allows for the use of robust, achiral phosphine ligands while achieving high diastereoselectivity (>90:10 dr).
Retrosynthetic Analysis & Strategy
The synthesis relies on a "biomimetic" dimerization strategy.[4][5] The target molecule, Rugulotrosin A, is dissected at the C2–C2' biaryl axis.[2][3] The precursor is a chiral tetrahydroxanthone monomer.[3]
Strategic Logic
-
Point Source: Establish a fixed chiral center in the monomer (C-chiral).
-
Transfer Event: Use a Palladium-catalyzed Suzuki-Miyaura homocoupling to form the dimer.
-
Restriction: The steric bulk of the "Point" chiral center interacts with the catalytic pocket, forcing the forming biaryl axis to adopt a specific conformation (Axial-chiral) to minimize steric strain.
Figure 1: Retrosynthetic logic flow from the dimeric target back to the chiral monomer.
Detailed Protocol: The Dimerization Event
This section details the critical step: the conversion of the chiral monomer to the axially chiral dimer.
Materials & Reagents
| Component | Role | Specifications |
| Monomer (+)-18 | Substrate | Chiral iodo-tetrahydroxanthone ( >99% ee) |
| Pd(OAc)₂ | Catalyst Precursor | 99.9% purity, stored under Argon |
| SPhos | Ligand | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |
| Pinacolborane | Coupling Partner | Generated in situ or added |
| K₃PO₄ | Base | Anhydrous, tribasic |
| Solvent System | Medium | THF : Water (10:1 v/v) |
Experimental Procedure
Note: The reaction is highly sensitive to ligand sterics. Bidentate ligands (e.g., dppf) inhibit the necessary rotational flexibility and often fail. Monodentate, bulky ligands like SPhos or RuPhos are required.
Step 1: Catalyst Pre-complexation
-
In a glovebox, charge a flame-dried reaction vial with Pd(OAc)₂ (10 mol%) and SPhos (20 mol%).
-
Add anhydrous THF (0.5 mL) and stir at room temperature for 15 minutes to generate the active Pd(0) species. The solution should turn a deep orange/red.
Step 2: Substrate Addition
-
Add the chiral monomer (+)-18 (1.0 equiv, 0.1 mmol scale) to the vial.
-
Add the boronate ester source (or bis(pinacolato)diboron if performing a one-pot borylation/Suzuki sequence) (1.5 equiv).
-
Add K₃PO₄ (3.0 equiv).
Step 3: The Critical Water Addition
-
Add degassed H₂O (10% v/v relative to THF).
-
Expert Insight: Water is essential for the transmetallation step in the Suzuki cycle and helps solubilize the inorganic base. Without water, conversion drops significantly.
-
Step 4: Reaction & Monitoring
-
Seal the vial and heat to 60 °C for 12–16 hours.
-
QC Check: Monitor by LC-MS. Look for the disappearance of the monomer (m/z [M+H]+) and appearance of the dimer (m/z [2M-2H]+).
-
Chirality Check: The reaction should yield predominantly one diastereomer (the natural atropisomer).[3]
Step 5: Work-up
-
Cool to room temperature.
-
Filter through a pad of Celite to remove Pd black.
-
Concentrate under reduced pressure.
-
Purify via flash chromatography (Hexanes/EtOAc gradient).
Mechanism of Chirality Transfer
Understanding why this works is crucial for troubleshooting.
The "Point-to-Axial" transfer operates on the principle of Central-to-Axial Chirality Relay .
-
Oxidative Addition: Pd inserts into the C-I bond.
-
Transmetallation: A second monomer unit (as a boronate) couples.
-
Reductive Elimination (The Locking Step): As the two aryl rings approach to form the bond, they must rotate to avoid steric clash. The pre-existing chiral center (e.g., a C-Me group or ring junction) creates a "wall."
-
Result: The biaryl axis is forced to rotate away from the steric wall, locking it into a single atropisomer (e.g., M-helicity or P-helicity) that is thermodynamically or kinetically favored by the point stereocenter.
Figure 2: Mechanistic pathway illustrating the transfer of stereochemical information.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inactive Catalyst / Dry Conditions | Ensure water is added (10% v/v). Use fresh Pd(OAc)₂. |
| Poor Atropselectivity | Ligand Mismatch | Switch to RuPhos . The bulkier ligand often enhances the steric clash required for selectivity. |
| Protodehalogenation | Wet Solvent (Excess) / High Temp | Reduce temperature to 50 °C. Ensure THF is dry before adding the specific water aliquot. |
| No Dimer (Monomer Recovery) | Failed Borylation | If doing one-pot, ensure the borylation step completes before adding the second equivalent of halide (or use pre-synthesized boronate). |
References
-
Primary Source: Qin, T., Skraba-Joiner, S. L., Khalil, Z. G., Johnson, R. P., Capon, R. J., & Porco, J. A. (2015).[1][2] Atropselective syntheses of (−) and (+) rugulotrosin A utilizing point-to-axial chirality transfer.[1][2] Nature Chemistry, 7(3), 234–240.[1][2]
-
Supporting Methodology: Bringmann, G., et al. (2011).[3] Atroposelective total synthesis of axially chiral biaryl natural products. Chemical Reviews, 111(2), 563–639.
-
Ligand Chemistry: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
Sources
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Atropselective syntheses of (-) and (+) rugulotrosin A utilizing point-to-axial chirality transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atropselective Syntheses of (−) and (+) Rugulotrosin A Utilizing Point-to-Axial Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iron-Catalyzed Biomimetic Dimerization of Tryptophan-Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Precision MIC Determination for Rugulotrosin A
Abstract & Scope
Rugulotrosin A (
This guide provides a validated protocol for determining the Minimum Inhibitory Concentration (MIC) of Rugulotrosin A. Unlike generic antibiotic protocols, this workflow accounts for solvent tolerance , compound precipitation , and cation-adjusted media interactions to ensure data reproducibility and scientific integrity.[1][2][3]
Technical Background: The Solubility Paradox
Standard CLSI (Clinical and Laboratory Standards Institute) protocols for MIC often assume water-soluble compounds.[2][3] Rugulotrosin A, being a xanthone dimer, is highly hydrophobic.[1][2][3]
-
The Challenge: Diluting a high-concentration DMSO stock directly into aqueous Muller-Hinton Broth can cause immediate, microscopic precipitation.[1][2][3] This "crashing out" reduces the effective concentration, leading to artificially high MIC values (false negatives).[2][3]
-
The Solution: This protocol utilizes a Intermediate Dilution Step to keep the final DMSO concentration <1% (non-toxic to bacteria) while preventing shock-precipitation of the compound.
Materials & Preparation
Compound Specifications
| Parameter | Specification | Notes |
| Compound | Rugulotrosin A | Purity >95% (HPLC) |
| Formula | ||
| Molecular Weight | 638.6 g/mol | Critical for Molarity calculations |
| Solubility | Soluble in DMSO, Ethanol | Insoluble in water |
| Storage | -20°C, Desiccated | Protect from light (Xanthone structure is photosensitive) |
Reagents
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered, cell-culture grade.[1][2][3]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2][3]
-
Positive Control: Vancomycin (for Gram-positives) or Tetracycline.[2][3]
-
Indicator (Optional): Resazurin (0.01%) for colorimetric confirmation of metabolic activity.
Experimental Workflow
The following diagram outlines the critical path for preparing the assay plate, highlighting the intermediate dilution step to ensure solubility.
Figure 1: MIC Assay Workflow for Rugulotrosin A. Note the intermediate dilution step to prevent compound precipitation.
Detailed Protocol
Step 1: Stock Solution Preparation (12.8 mM)
To achieve a high starting test concentration (e.g., 64 µg/mL or ~100 µM) while keeping DMSO low, prepare a concentrated stock.[1][2][3]
-
Weigh: 1.0 mg of Rugulotrosin A.
-
Calculate Volume: To get 12.8 mM:
[2][3] -
Action: Dissolve 1.0 mg powder in 122 µL of 100% DMSO. Vortex until fully dissolved.[2]
Step 2: Intermediate Dilution[1][2][3]
-
Prepare a 256 µg/mL working solution in CAMHB (4x final desired top concentration).
-
Add 20 µL of 12.8 mM Stock to 980 µL of CAMHB.
-
Result: DMSO concentration is now 2%.[2][3] When added to the plate, final DMSO will be 1%.[1][2][3]
Step 3: Microplate Setup (96-well)
-
Dispense Media: Add 100 µL of sterile CAMHB to columns 2-12.
-
Add Compound: Add 200 µL of the Intermediate Solution (Step 2) to Column 1.
-
Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix 5-6 times. Repeat down to Column 10.[2][5] Discard the final 100 µL from Column 10.
-
Final Volume: Wells now contain 100 µL of compound at 2x concentration.
Step 4: Inoculum Preparation[3]
-
Colony Selection: Pick 3-5 colonies of S. aureus (ATCC 29213) or B. subtilis (ATCC 6633) from an overnight agar plate.[2][3]
-
Suspension: Suspend in Saline to reach 0.5 McFarland Standard (
CFU/mL). -
Dilution: Dilute this suspension 1:150 in CAMHB to reach
CFU/mL.
Step 5: Assay Initiation[3]
-
Inoculate: Add 100 µL of the diluted inoculum to all wells (Columns 1-11). Do not inoculate Column 12.
-
Final Conditions:
-
Incubation: Seal plate with breathable film. Incubate at 35 ± 2°C for 16-20 hours in ambient air.
Data Analysis & Interpretation
Reading the Results
-
Visual: Place the plate on a dark background or use a mirror reader. Look for a distinct "button" of bacterial pellet (Growth) vs. clear broth (Inhibition).[2][3]
-
Optical Density (OD): Read absorbance at 600nm.
Defining MIC
The MIC is the lowest concentration of Rugulotrosin A that completely inhibits visible growth.
| Observation | Interpretation |
| Clear Well | Inhibition (Above MIC) |
| Turbid/Pellet | Growth (Below MIC) |
| Pinpoint Sediment | Potential precipitation.[2][3] Confirm with Resazurin. |
Expected Values (Reference Ranges)
Based on literature for Penicillium metabolites:
-
B. subtilis : MIC typically 0.5 - 2.5 µM (approx.[2][3] 0.3 - 1.6 µg/mL).[2][3]
-
S. aureus : MIC typically 5 - 20 µM (approx. 3 - 12 µg/mL).[2][3]
-
E. coli : Generally >64 µg/mL (Inactive).[2]
Troubleshooting & Quality Control
Issue: Compound Precipitation[3]
-
Symptom: Cloudiness in high-concentration wells immediately after adding media.[2][3]
-
Cause: Rugulotrosin A is crashing out of the aqueous phase.
-
Fix: Reduce the top concentration. Ensure the "Intermediate Dilution" step is performed slowly with warm media (37°C).
Issue: "Skipped" Wells[3]
-
Symptom: Growth in Col 3, No Growth in Col 4, Growth in Col 5.[1][2][3]
-
Cause: Pipetting error or contamination.[2]
-
Fix: Discard data. Repeat assay. Ensure tips are changed if touching the wall of the well.
Issue: Inactive Positive Control
-
Symptom: Growth in Vancomycin wells.[2]
-
Fix: Use fresh ATCC strains and store antibiotics correctly.
References
-
Stewart, M., et al. (2004). "Rugulotrosins A and B: Two new antibacterial metabolites from an Australian isolate of a Penicillium sp."[1][2][3][6] Journal of Natural Products.
-
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[2] CLSI Standards.
-
Chokpaiboon, S., et al. (2016). "Atropselective syntheses of (−) and (+) rugulotrosin A utilizing point-to-axial chirality transfer."[1][2][3] Nature Chemistry.[2][3]
-
BioAustralis. "Rugulotrosin A Product Data Sheet." BioAustralis Fine Chemicals.[2][3]
Sources
- 1. Rugulosin A | C30H22O10 | CID 24776464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rugulosin | C30H22O10 | CID 139589216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-Rugulosin | C30H22O10 | CID 62769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Atropselective Syntheses of (−) and (+) Rugulotrosin A Utilizing Point-to-Axial Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Activities and Mechanisms of the Acylphloroglucinol Antibiotic Rhodomyrtone: Antibacterial Activity and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
Application Notes and Protocols for Obtaining X-ray Quality Crystals of Rugulotrosin A
Introduction: The Structural Imperative of Rugulotrosin A
Rugulotrosin A, a dimeric tetrahydroxanthone natural product, presents a fascinating and complex molecular architecture characterized by axial chirality.[1][2][3] The precise three-dimensional arrangement of its atoms is fundamental to its biological activity, making single-crystal X-ray analysis an indispensable tool for its study.[1][2][3] This technique provides unambiguous determination of the molecule's absolute stereochemistry and atropisomeric configuration, which is crucial for understanding its interaction with biological targets and for guiding synthetic efforts.[1][2][3][4]
The successful acquisition of single X-ray crystal diffraction data for rugulotrosin A has been reported, confirming that this molecule can indeed be crystallized.[1][2][3] This guide provides a comprehensive overview of the theoretical principles and practical techniques for obtaining high-quality crystals of rugulotrosin A suitable for X-ray diffraction analysis. The protocols detailed herein are grounded in established crystallographic practices for complex organic molecules and are designed to provide a robust starting point for researchers in natural product chemistry and drug development.
Core Principles of Crystallization: A Scientist's Perspective
Crystallization is a process of controlled precipitation, where molecules transition from a disordered state in solution to a highly ordered, three-dimensional lattice. This process is governed by thermodynamics and kinetics, and achieving a supersaturated state is the critical first step. Supersaturation is a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature. The system will then seek to return to equilibrium through the formation of a solid phase, ideally a single crystal.
The journey from a clear solution to a well-ordered crystal involves two key stages:
-
Nucleation: The initial formation of a stable, microscopic crystalline core. This is often the rate-limiting step and can be influenced by factors such as dust particles, scratches on the crystallization vessel, or the presence of seed crystals.[5]
-
Crystal Growth: The subsequent addition of molecules from the solution onto the existing nucleus, leading to an increase in crystal size. Slower growth rates generally result in higher quality crystals with fewer defects.
The choice of crystallization technique aims to control the rate at which supersaturation is achieved, thereby promoting slow and orderly crystal growth.
Pre-Crystallization Essentials: Setting the Stage for Success
Before embarking on crystallization experiments, meticulous preparation of the rugulotrosin A sample is paramount.
-
Purity: The sample should be of the highest possible purity. Impurities can inhibit nucleation, be incorporated into the crystal lattice leading to defects, or crystallize themselves. A purity of >95% is highly recommended.
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve rugulotrosin A at a moderate concentration. If the compound is too soluble, it will be difficult to achieve supersaturation. Conversely, if it is poorly soluble, it may precipitate as an amorphous solid or form a multitude of tiny crystals. A common starting point is to find a "good" solvent in which the compound is readily soluble and an "anti-solvent" in which it is poorly soluble. These can then be used in combination in techniques like vapor diffusion or liquid-liquid diffusion.
-
Concentration: The optimal concentration for crystallization is typically determined empirically. A good starting point for many organic molecules is in the range of 5-20 mg/mL.
Crystallization Techniques for Rugulotrosin A: Protocols and Rationale
The following are detailed protocols for three widely used crystallization techniques that are well-suited for a complex organic molecule like rugulotrosin A.
Slow Evaporation
This is often the simplest method to set up. The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate over time, eventually reaching supersaturation.
Protocol:
-
Solution Preparation: Dissolve 5-10 mg of purified rugulotrosin A in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture like dichloromethane/hexane) in a small, clean vial (a 1-dram vial or an NMR tube works well). Ensure the compound is fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton wool or a syringe filter into a clean vial.
-
Vessel Capping: Loosely cap the vial to allow for slow evaporation. This can be achieved by:
-
Using a cap with a small hole pierced in it.
-
Covering the opening with parafilm and puncturing it with a needle.
-
Placing a piece of aluminum foil with a few small holes over the opening.
-
-
Incubation: Place the vial in a vibration-free environment, such as a quiet corner of a lab bench or in a designated crystallization incubator.
-
Monitoring: Observe the vial periodically over several days to weeks. Avoid disturbing the vial, as this can lead to the formation of multiple small crystals instead of a few large ones.[6]
Causality: The slow rate of evaporation is crucial. Rapid evaporation leads to a rapid increase in concentration, favoring nucleation over crystal growth and often resulting in a powder or an oil.[7][8]
Vapor Diffusion
Vapor diffusion is a powerful technique that allows for a more controlled approach to reaching supersaturation. It is available in two common setups: hanging drop and sitting drop.
In this method, a drop of the rugulotrosin A solution is suspended over a larger reservoir of a precipitant solution. The precipitant is a solvent in which rugulotrosin A is less soluble.
Protocol:
-
Reservoir Preparation: Pipette 500 µL of a precipitant solution into the well of a 24-well crystallization plate. The precipitant could be the anti-solvent itself or a mixture of the "good" solvent and the anti-solvent.
-
Drop Preparation: On a siliconized glass coverslip, place a 1-2 µL drop of a concentrated solution of rugulotrosin A (10-20 mg/mL in the "good" solvent).
-
Mixing: Add 1-2 µL of the reservoir solution to the drop containing rugulotrosin A.
-
Sealing: Carefully invert the coverslip and place it over the well, ensuring a tight seal is formed with the grease or sealant on the rim of the well.
-
Incubation and Monitoring: Place the plate in a stable environment and monitor for crystal growth over time.
Causality: Water or the more volatile solvent component in the drop will slowly vaporize and move towards the reservoir, which has a lower vapor pressure for that component. This gradual increase in the concentration of both rugulotrosin A and the precipitant in the drop leads to a slow approach to supersaturation, favoring the growth of well-ordered crystals.
The principle is the same as the hanging drop method, but the drop of the sample and precipitant mixture is placed on a pedestal within the well, above the reservoir solution.
Protocol:
-
Reservoir Preparation: Add 500 µL of the precipitant solution to the reservoir of a sitting drop crystallization plate.
-
Drop Preparation: Pipette 1-2 µL of the concentrated rugulotrosin A solution onto the sitting drop post.
-
Mixing: Add 1-2 µL of the reservoir solution to the drop on the post.
-
Sealing: Seal the well with a clear sealing tape or a glass coverslip.
-
Incubation and Monitoring: Incubate and monitor as with the hanging drop method.
Causality: Similar to the hanging drop method, the equilibration of vapor pressure between the drop and the reservoir drives the slow concentration of the sample, leading to controlled crystal growth.
Experimental Parameters and Troubleshooting
The following table summarizes key parameters to consider when setting up crystallization trials for rugulotrosin A.
| Parameter | Slow Evaporation | Vapor Diffusion (Hanging/Sitting Drop) | Rationale & Troubleshooting |
| Rugulotrosin A Conc. | 5-10 mg/mL | 10-20 mg/mL | Higher concentration is often needed for the small drop volumes in vapor diffusion. If no crystals form, try increasing the concentration. If a precipitate forms immediately, decrease the concentration. |
| Solvent System | Single solvent (e.g., MeOH, EtOH, Acetone) or binary mixture (e.g., DCM/Hexane) | "Good" solvent for rugulotrosin A (e.g., Dichloromethane, Ethyl Acetate) and an "Anti-solvent" (e.g., Hexane, Heptane) as the precipitant. | The choice of solvent is critical and often requires screening. Consider solvents with different polarities and vapor pressures. |
| Temperature | Room Temperature (can be lowered to slow evaporation) | Typically Room Temperature, but can be varied (4°C to 25°C). | Temperature affects both solubility and evaporation rates. Lower temperatures can sometimes improve crystal quality. |
| Volume | 0.5 - 2 mL | Drop: 2-4 µL; Reservoir: 500 µL | Small volumes are used in vapor diffusion to allow for rapid equilibration. |
| Common Problems | - Oiling out- Amorphous precipitate- Too many small crystals | - No crystals- Heavy precipitate in the drop- Salt crystals form | Oiling out: The compound may be too soluble or the concentration too high. Try a different solvent or lower the concentration.[8]Amorphous precipitate: Supersaturation was reached too quickly. Slow down the process by reducing the rate of evaporation or changing the solvent system.[8]Too many small crystals: Too many nucleation sites. Try to use a cleaner vial or filter the solution. Slowing down the crystallization process can also help.[5]No crystals (Vapor Diffusion): The precipitant may not be effective, or the concentration of the compound is too low. Try a different precipitant or increase the compound concentration.Heavy precipitate (Vapor Diffusion): The precipitant is too strong. Dilute the precipitant in the reservoir. |
Advanced Technique: Micro-seeding
If initial crystallization attempts result in very small or poor-quality crystals, micro-seeding can be a powerful optimization technique.
Principle: Introducing a tiny crystal (a "seed") into a solution that is at or near saturation can bypass the nucleation stage and promote the growth of a larger, single crystal.
Protocol:
-
Seed Stock Preparation: Take a small, existing crystal of rugulotrosin A and crush it in a small volume of the crystallization solution. This creates a suspension of micro-seeds.
-
Seeding: Using a fine tool like a cat whisker or a specialized seeding tool, transfer a very small amount of the seed stock into a fresh drop of rugulotrosin A solution that is equilibrated to a slightly undersaturated or metastable state.
-
Incubation: Allow the seeded drop to equilibrate and grow.
Causality: By providing a pre-formed crystal lattice, micro-seeding allows the system to bypass the energetically demanding nucleation step and proceed directly to crystal growth, often leading to larger and better-quality crystals.
Visualizing the Workflow
Slow Evaporation Workflow
Caption: Workflow for the slow evaporation crystallization technique.
Vapor Diffusion Workflow (Hanging/Sitting Drop)
Caption: Generalized workflow for vapor diffusion crystallization.
Conclusion
Obtaining high-quality single crystals of rugulotrosin A is a critical step in elucidating its precise three-dimensional structure and understanding its biological function. While the process of crystallization can be challenging and often requires empirical optimization, the application of systematic and well-understood techniques significantly increases the likelihood of success. The protocols for slow evaporation and vapor diffusion provided in this guide, coupled with a diligent approach to sample purity and experimental setup, offer a solid foundation for researchers to produce crystals suitable for X-ray diffraction analysis.
References
-
Qin, T., Skraba-Joiner, S. L., Khalil, Z. G., Johnson, R. P., Capon, R. J., & Porco, J. A., Jr. (2015). Atropselective syntheses of (−) and (+) rugulotrosin A utilizing point-to-axial chirality transfer. Nature Chemistry, 7(3), 234–240. [Link]
-
Qin, T., Skraba-Joiner, S. L., Khalil, Z. G., Johnson, R. P., Capon, R. J., & Porco, J. A., Jr. (2015). Atropselective syntheses of (-) and (+) rugulotrosin A utilizing point-to-axial chirality transfer. UQ eSpace. [Link]
-
Qin, T., Skraba-Joiner, S. L., Khalil, Z. G., Johnson, R. P., Capon, R. J., & Porco, J. A., Jr. (2015). Atropselective Syntheses of (−) and (+) Rugulotrosin A Utilizing Point-to-Axial Chirality Transfer. PMC. [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
Crochet, A. (n.d.). Guide for crystallization. The Fromm Group. Retrieved from [Link]
-
Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), m132–m142. [Link]
-
University of Florida, Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 27). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]
-
Southern Illinois University. (n.d.). Slow Evaporation Method. Retrieved from [Link]
-
News-Medical. (2019, May 1). Microseeding. Retrieved from [Link]
-
Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. In Current Medicinal Chemistry (Vol. 13, Issue 1, pp. 1-1). Bentham Science Publishers. [Link]
-
Fun, H.-K., Boonnak, N., & Chantrapromma, S. (2011). Single Crystal X-ray Structural Determination of Natural Products. AIP Conference Proceedings, 1347(1), 184-187. [Link]
-
Lu, F. T., & Lu, S. L. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. In Methods in Molecular Biology (Vol. 1348, pp. 1-14). Humana Press. [Link]
-
LibreTexts. (2023, August 29). X-ray Crystallography. Chemistry LibreTexts. Retrieved from [Link]
-
University of Cambridge. (n.d.). Crystallisation Techniques. Retrieved from [Link]
-
Stanford University. (n.d.). Crystal Growth. Linac Coherent Light Source. Retrieved from [Link]
-
University of Michigan. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Retrieved from [Link]
-
Imperial College London. (n.d.). Microseed Matrix Screening. Retrieved from [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]
-
CSIRO. (n.d.). Matrix Seeding. Retrieved from [Link]
-
Wang, Y., et al. (2020). Asymmetric Synthesis of Rugulotrosin A. Organic Letters, 22(5), 1935–1939. [Link]
-
Bouhet, J. C., et al. (1976). Isolation and characterization of luteoskyrin and rugulosin, two hepatotoxic anthraquinonoids from Penicillium islandicum Sopp. and Penicillium rugulosum Thom. Journal of Agricultural and Food Chemistry, 24(5), 964–972. [Link]
-
National Center for Biotechnology Information. (n.d.). (+)-Rugulosin. PubChem. Retrieved from [Link]
-
MycoCentral. (n.d.). Rugulotrosin a. Retrieved from [Link]
-
Wu, G., et al. (2018). Bioassay-Guided Isolation of Chemical Constituents from Lycopodiastrum casuarinoides and Targeted Evaluation of Their Potential Efficacy in Cosmetics. Molecules, 23(9), 2337. [Link]
-
Douglas Instruments. (n.d.). MMS Procedure. Retrieved from [Link]
-
D'Arcy, A., et al. (2008). Microseeding – A Powerful Tool for Crystallizing Proteins Complexed with Hydrolyzable Substrates. Journal of Visualized Experiments, (17), 780. [Link]
-
Fun, H.-K., & Chantrapromma, S. (2010). Single Crystal X-ray Structural Determination of Natural Products. Planta Medica, 76(05), P25. [Link]
Sources
- 1. Atropselective syntheses of (-) and (+) rugulotrosin A utilizing point-to-axial chirality transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of Rugulotrosin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 6. unifr.ch [unifr.ch]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of Rugulotrosin A Atropisomers
Welcome to the technical support center for the chiral separation of rugulotrosin A atropisomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these axially chiral molecules. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.
Rugulotrosin A, a dimeric tetrahydroxanthone natural product, exhibits axial chirality, leading to the existence of stable atropisomers.[1][2][3] These stereoisomers can have distinct biological activities, making their separation and characterization a critical step in research and development.[1][4][5] This guide will provide you with the technical knowledge to overcome common challenges in their separation via chiral High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate rugulotrosin A atropisomers?
A1: The primary challenge lies in the dynamic nature of atropisomerism.[6] The rotation around the single bond connecting the two tetrahydroxanthone moieties is hindered but not completely restricted. This can lead to on-column interconversion between atropisomers, resulting in poor resolution, peak broadening, or the appearance of a plateau between peaks.[6][7] Additionally, the subtle structural differences between the atropisomers require highly selective chiral stationary phases (CSPs) for effective separation.
Q2: What is a good starting point for chiral column selection for rugulotrosin A?
A2: Based on separations of analogous compounds with multiple stereogenic axes, a derivatized β-cyclodextrin bonded stationary phase is a promising starting point.[6][8][9] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are also highly effective for a wide range of chiral separations and should be included in your initial screening.[10]
Q3: Why is temperature control so critical for this separation?
A3: Low-temperature conditions are often essential to prevent the on-column interconversion of atropisomers.[6][8][9] Increased thermal energy can overcome the rotational barrier, leading to racemization and loss of separation. Conversely, lower temperatures enhance chiral selectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP.[7][11]
Q4: Can I use the same method for both analytical and preparative scale separations?
A4: While the fundamental principles are the same, direct scaling is not always possible. Preparative separations involve higher sample loads, which can lead to column overloading and reduced resolution. Method optimization, including adjustments to flow rate, mobile phase composition, and sample concentration, will be necessary for a successful scale-up.
Troubleshooting Guide
This section addresses specific problems you may encounter during the chiral HPLC separation of rugulotrosin A atropisomers.
Problem 1: No separation of atropisomers is observed.
Possible Causes & Solutions
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the necessary chiral recognition capabilities for rugulotrosin A.
-
Incorrect Mobile Phase Composition: The mobile phase polarity and additives can significantly impact selectivity.
-
Solution: Systematically vary the mobile phase. If in normal phase mode (e.g., hexane/alcohol), alter the ratio of the alcohol modifier. Small additions of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and selectivity for acidic or basic analytes, respectively.[7]
-
-
On-Column Interconversion: At ambient temperature, the atropisomers may be rapidly interconverting on the column.
Troubleshooting Workflow: No Initial Separation
Caption: A workflow for troubleshooting the initial lack of separation.
Problem 2: Poor resolution or peak tailing.
Possible Causes & Solutions
-
Suboptimal Mobile Phase Composition: The mobile phase may not be providing the best balance between retention and selectivity.
-
Solution: Fine-tune the mobile phase composition. Small changes in the percentage of the polar modifier (e.g., alcohol in normal phase) can have a significant impact on resolution.[10] For acidic or basic compounds, the addition of a small amount of an acidic or basic additive can improve peak shape.[7]
-
-
High Flow Rate: A flow rate that is too high can reduce column efficiency and decrease resolution.
-
Solution: Reduce the flow rate. Chiral separations often benefit from lower flow rates, which allow for more effective interaction between the analytes and the CSP.[11]
-
-
Column Overload: Injecting too much sample can lead to peak distortion and loss of resolution.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor performance.
-
Solution: Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced. Keeping a dedicated column for a specific project can help avoid issues from column history.[13]
-
Data Presentation: Mobile Phase Optimization
| Mobile Phase (Hexane:Isopropanol) | Resolution (Rs) | Peak Asymmetry (As) |
| 90:10 | 0.8 | 1.5 |
| 95:5 | 1.3 | 1.2 |
| 97:3 | 1.6 | 1.1 |
This is example data to illustrate the effect of mobile phase composition on resolution and peak shape.
Problem 3: A plateau between two peaks is observed.
Possible Cause & Solution
-
On-Column Interconversion: This is a classic sign of atropisomers interconverting during their passage through the column.[6][7] The rate of interconversion is comparable to the timescale of the chromatographic separation.
-
Solution: The most effective solution is to significantly lower the column temperature.[6][7][8][9] This will slow down the rotation around the chiral axis and "freeze" the individual atropisomers. It is also crucial to ensure that the sample preparation and storage are at low temperatures to prevent interconversion before injection.[8][9]
-
Experimental Protocol: Low-Temperature Separation
-
Sample Preparation: Dissolve the rugulotrosin A sample in a suitable solvent (e.g., mobile phase) and maintain it at -70°C.[8][9]
-
Autosampler Temperature: Set the autosampler temperature to a low value, for example, 4°C, to minimize interconversion in the vial.
-
Column Temperature: Use a column thermostat to maintain the column at a low temperature, starting at 6°C.[8][9] If a plateau is still observed, incrementally decrease the temperature.
-
Mobile Phase Pre-cooling: If possible, use a mobile phase pre-cooler to ensure the solvent entering the column is at the target temperature.
-
Analysis: Inject the sample and acquire the chromatogram.
Logical Relationship: Temperature and Interconversion
Caption: The effect of temperature on atropisomer stability and separation.
References
-
Zhang, L., Hu, Y., Galella, E., Tomasella, F. P., & Fish, W. P. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156-162. [Link]
-
Tackett, B. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Zhang, L., Hu, Y., Galella, E., Tomasella, F. P., & Fish, W. P. (2017). Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. ResearchGate. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Kasperec, J., & Mikuš, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]
-
Qin, T., Skraba-Joiner, S. L., Khalil, Z. G., Johnson, R. P., Capon, R. J., & Porco, J. A., Jr. (2015). Atropselective syntheses of (−) and (+) rugulotrosin A utilizing point-to-axial chirality transfer. Nature chemistry, 7(3), 234–240. [Link]
-
McMaster, M. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]
-
Zhang, L., Hu, Y., Galella, E., Tomasella, F. P., & Fish, W. P. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Molnar Institute. [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Qin, T., Skraba-Joiner, S. L., Khalil, Z. G., Johnson, R. P., Capon, R. J., & Porco, J. A., Jr. (2015). Atropselective syntheses of (-) and (+) rugulotrosin A utilizing point-to-axial chirality transfer. Nature Chemistry, 7(3), 234-240. [Link]
-
La Clair, J. J. (2015). A twist of nature – the significance of atropisomers in biological systems. RSC Publishing. [Link]
-
Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three. [Link]
-
Qin, T., Skraba-Joiner, S. L., Khalil, Z. G., Johnson, R. P., Capon, R. J., & Porco, J. A., Jr. (2015). Atropselective syntheses of (-) and (+) rugulotrosin A utilizing point-to-axial chirality transfer. UQ eSpace. [Link]
-
Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]
-
La Clair, J. J. (2015). A Twist of Nature – The Significance of Atropisomers in Biological Systems. The Royal Society of Chemistry. [Link]
-
La Clair, J. J. (2015). Figure 1 from A twist of nature--the significance of atropisomers in biological systems. Semantic Scholar. [Link]
-
Chromatography Forum. (2010, October 23). Chiral separation problem. [Link]
-
Stoltz, B. M. (n.d.). Atropisomerism. Caltech. [Link]
Sources
- 1. Atropselective Syntheses of (−) and (+) Rugulotrosin A Utilizing Point-to-Axial Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atropselective syntheses of (-) and (+) rugulotrosin A utilizing point-to-axial chirality transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. A twist of nature – the significance of atropisomers in biological systems - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. molnar-institute.com [molnar-institute.com]
- 7. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 8. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing Knoevenagel Condensation for Tetrahydroxanthone Synthesis
Welcome to the technical support center for the synthesis of tetrahydroxanthones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Knoevenagel condensation as a key step in their synthetic routes. Here, we delve into the nuances of this reaction, offering practical, field-tested advice to help you overcome common challenges and optimize your experimental outcomes. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.
FREQUENTLY ASKED QUESTIONS (FAQs)
Here we address some of the foundational questions regarding the Knoevenagel condensation for tetrahydroxanthone synthesis.
Q1: What is the fundamental mechanism of tetrahydroxanthone synthesis via Knoevenagel condensation?
The synthesis of the tetrahydroxanthone core through this method is a beautiful example of a tandem reaction sequence. It begins with a classic Knoevenagel condensation between a salicylaldehyde derivative and a cyclic 1,3-dicarbonyl compound, most commonly dimedone.[1][2] This is followed by an intramolecular Michael addition.
Here's a breakdown of the mechanism:
-
Enolate Formation: A weak base deprotonates the active methylene group of the 1,3-dicarbonyl compound (e.g., dimedone), forming a resonance-stabilized enolate.[3][4]
-
Knoevenagel Condensation: The enolate acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. The resulting intermediate then undergoes dehydration to form an α,β-unsaturated ketone, the Knoevenagel adduct.[1]
-
Intramolecular Michael Addition (Cyclization): The phenolic hydroxyl group of the salicylaldehyde moiety, under the reaction conditions, then acts as a nucleophile in an intramolecular conjugate addition to the α,β-unsaturated system. This cyclization step forms the heterocyclic core of the tetrahydroxanthone.
Q2: Why is a weak base typically used as a catalyst?
The use of a weak base, such as piperidine, pyridine, or ammonium salts, is crucial.[1] A strong base, like sodium ethoxide or potassium tert-butoxide, could lead to self-condensation of the salicylaldehyde (an aldol reaction) or other undesired side reactions, which would significantly lower the yield of your target tetrahydroxanthone.[1][4] The weak base is sufficiently strong to deprotonate the highly acidic methylene protons of the 1,3-dicarbonyl compound but not so strong as to promote competing reactions.
Q3: Can the choice of solvent influence the reaction outcome?
Absolutely. The solvent plays a critical role in the Knoevenagel condensation. While a range of solvents can be used, the polarity can affect reaction rates and yields. For the synthesis of tetrahydroxanthones, protic solvents like ethanol are commonly used and can facilitate the proton transfer steps in the mechanism. In some cases, aprotic polar solvents like DMF or acetonitrile can also be effective. Interestingly, for some Knoevenagel condensations, water has been shown to be a highly effective and green solvent.[5] It is advisable to perform small-scale solvent screening to determine the optimal choice for your specific substrates.
Q4: Is it necessary to remove water from the reaction?
The Knoevenagel condensation produces water as a byproduct.[6] According to Le Chatelier's principle, the presence of this water can shift the equilibrium back towards the reactants, potentially leading to incomplete conversion and lower yields.[6] Therefore, removing water, often by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene, can significantly improve the reaction outcome.[6] Alternatively, the addition of molecular sieves can also be an effective method for water removal.
TROUBLESHOOTING GUIDE
Encountering issues in the lab is a common part of the research process. This section is designed to help you diagnose and solve specific problems you might face during the synthesis of tetrahydroxanthones.
Problem 1: Low or No Yield of Tetrahydroxanthone
| Potential Cause | Proposed Solution |
| Inactive Catalyst | Use a fresh bottle of the amine catalyst (e.g., piperidine). Ensure it has been stored properly. Consider screening other weak bases like pyridine or ammonium acetate. |
| Insufficient Reaction Temperature | While many Knoevenagel condensations proceed at room temperature, some substrate combinations require heating to achieve a reasonable reaction rate. Try gradually increasing the temperature and monitoring the reaction progress by TLC.[6] |
| Reaction Time is Too Short | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction duration. |
| Water Inhibition | If not already doing so, implement a method for water removal, such as a Dean-Stark trap or the addition of 4Å molecular sieves.[6] |
| Poor Quality of Reagents | Ensure your salicylaldehyde and dimedone are pure. Aldehydes, in particular, can oxidize over time. Purify starting materials if necessary. |
Problem 2: Formation of a Significant Amount of a Side Product
A common side product in this reaction is the bis-dimedone derivative, formed from the Michael addition of a second molecule of dimedone to the initial Knoevenagel adduct before the intramolecular cyclization can occur.
| Potential Cause | Proposed Solution |
| Incorrect Stoichiometry | Ensure you are using a 1:1 molar ratio of the salicylaldehyde and dimedone. An excess of dimedone will favor the formation of the bis-adduct. |
| Catalyst Choice/Concentration | The choice of catalyst can influence the relative rates of the intramolecular cyclization and the intermolecular Michael addition. Try screening different weak bases or adjusting the catalyst loading. |
| Solvent Effects | The solvent can influence the conformation of the Knoevenagel adduct, potentially favoring or hindering the intramolecular cyclization. Experiment with different solvents (e.g., ethanol, toluene, DMF). |
Problem 3: Difficulty in Product Purification
| Potential Cause | Proposed Solution |
| Product is an Oil or Gummy Solid | If direct crystallization from the reaction mixture is not feasible, consider purification by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for elution. |
| Co-elution of Product and Side Products | If the desired tetrahydroxanthone and the bis-dimedone adduct have similar polarities, separation by column chromatography can be challenging. In such cases, optimizing the reaction to minimize the formation of the side product is the best approach. |
| Product Crystallizes During Workup | If the product precipitates upon cooling or solvent removal, this can be advantageous. Filter the solid and wash with a cold, non-polar solvent (like cold ethanol or diethyl ether) to remove soluble impurities. The crude solid can then be further purified by recrystallization.[7] |
EXPERIMENTAL PROTOCOLS
Here we provide a standard and an optimized protocol for the synthesis of a model tetrahydroxanthone.
Standard Protocol: Synthesis of 9-Hydroxy-3,3-dimethyl-3,4-dihydro-1H-xanthen-1(2H)-one
-
To a solution of salicylaldehyde (1.0 mmol) and dimedone (1.0 mmol) in ethanol (20 mL), add piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion (typically 2-4 hours), if a precipitate has formed, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, ethyl acetate/hexane gradient).
Optimized Protocol with Water Removal
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine salicylaldehyde (1.0 mmol), dimedone (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (0.05 mmol) in toluene (30 mL).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected or TLC analysis indicates the consumption of starting materials.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure tetrahydroxanthone.
DATA SUMMARY
The following table provides a general overview of reaction parameters that can be optimized for the synthesis of tetrahydroxanthones.
| Parameter | Standard Condition | Optimized Range/Options | Rationale for Optimization |
| Catalyst | Piperidine | Pyridine, L-proline, Ammonium Acetate, p-TSA | Different catalysts can influence reaction rate and selectivity, potentially minimizing side product formation. |
| Solvent | Ethanol | Toluene (with Dean-Stark), DMF, Acetonitrile, Water | Solvent polarity affects reaction kinetics and solubility of intermediates. Azeotropic removal of water with toluene drives the reaction to completion. |
| Temperature | Room Temperature | 50-110 °C (Reflux) | Increased temperature can overcome activation energy barriers and increase reaction rate, but may also promote side reactions. |
| Stoichiometry | 1:1 (Aldehyde:Diketone) | 1:1 to 1.2:1 | A slight excess of the aldehyde may be beneficial if it is volatile or prone to self-condensation, but a 1:1 ratio is generally preferred to avoid side reactions with the diketone. |
| Water Removal | None | Dean-Stark Trap, Molecular Sieves | Removal of water byproduct shifts the equilibrium towards the product, increasing the overall yield.[6] |
REFERENCES
-
Organic Chemistry Tube. Knoevenagel Condensation Mechanism. [Link]
-
Pure Chemistry. Knoevenagel condensation mechanism and applications. [Link]
-
ResearchGate. Knoevenagel condensation reaction of salicylaldehyde (3a) with triethyl phosphono- acetate (4). [Link]
-
Lectures by Muhammad Asfandyar. Knoevenagel Condensation Reaction Mechanism. [Link]
-
ACS Omega. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. [Link]
-
ResearchGate. The Asymmetric Synthesis of Polycyclic Tetrahydroxanthone via the Cascade Reaction of Alkene‐Substituted 1,3‐diketones and Alkenyloxindoles. [Link]
-
Taylor & Francis Online. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]
-
PMC. Combination of Knoevenagel Polycondensation and Water‐Assisted Dynamic Michael‐Addition‐Elimination for the Synthesis of Vinylene‐Linked 2D Covalent Organic Frameworks. [Link]
-
ResearchGate. General reaction of salicylaldehyde with 1, 3-dimedone. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
ACS Omega. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]
-
PMC. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. [Link]
-
National Institutes of Health. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]
-
ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j) and dimedone (2) in presence of ZrOCl2·8H2O/NaNH2 as catalysis to yield the product (3a–j). [Link]
-
ResearchGate. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. [Link]
-
ResearchGate. Synthesis of functionalized tetrahydropyridones by the tandem Knoevenagel—Michael—intramolecular ammonolysis—alkylation reaction. [Link]
-
Biotage. What is the best way to purify a crude reaction mixture that auto-crystallizes? [Link]
-
Eurasian Chemical Communications. Optimization of reaction parameters for 5,5'- methylenebis (salicylaldehyde) synthesis using sonochemical approach. [Link]
-
Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
-
ResearchGate. One-pot synthesis of highly diversified tetrahydropyridines by tandem condensation of aldehydes, amines, and β-ketoesters. [Link]
-
ResearchGate. Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squaramides. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]
-
Google Patents. Purification of anthraquinone solutions.
-
Eurasian Chemical Communications. Optimization of reaction parameters for 5,5'-methylenebis (salicylaldehyde) synthesis using sonochemical approach. [Link]
-
Sathyabama Institute of Science and Technology. One pot synthesis of 4-h pyrans via knoevenagel condensation reaction. [Link]
-
ResearchGate. A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. [Link]
-
Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
Comptes Rendus de l'Académie des Sciences. One-pot multi-component synthesis of polyhydroquinolines at ambient temperature. [Link]
-
Royal Society of Chemistry. Chemistry and biosynthesis of bacterial polycyclic xanthone natural products. [Link]
-
Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]
-
Fisher Digital Publications. One-pot Synthesis of Chalcone Epoxides: A Green Chemistry Experiment D. [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. purechemistry.org [purechemistry.org]
- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Rugulotrosin A
Guiding Principle: Managing Uncertainty with Proactive Safety
Rugulotrosin A is a dimeric tetrahydroxanthone mycotoxin isolated from Penicillium species, noted for its significant antibacterial activity against Gram-positive bacteria.[1][2] While a Safety Data Sheet (SDS) from at least one commercial supplier does not classify the pure substance as hazardous under the Globally Harmonized System (GHS), this classification likely reflects a lack of comprehensive toxicological data rather than a confirmed absence of risk.
As a mycotoxin and a biologically active molecule, rugulotrosin A belongs to a class of compounds that includes potent cytotoxins.[3] The fundamental principle of laboratory safety dictates that any compound with unknown or incomplete toxicological data should be handled as potentially hazardous. Therefore, this guide establishes handling protocols for rugulotrosin A that align with established best practices for cytotoxic agents, ensuring the highest level of protection for all personnel.
Hazard Assessment and Primary Engineering Controls
The primary risks associated with handling rugulotrosin A are inhalation of aerosolized powder and dermal exposure to the solid or solutions. Mycotoxins can accumulate in dust, posing a respiratory threat.[4] Direct skin contact could lead to unknown systemic effects or localized reactions.
Primary Engineering Control: Containment All manipulations involving rugulotrosin A, whether in solid or liquid form, must be performed within a certified chemical fume hood or a ducted Class II biological safety cabinet.[5] This is the most critical step in minimizing exposure, as it contains aerosols and vapors at the source. The work area inside the hood should be lined with a disposable, plastic-backed absorbent pad to contain spills and simplify cleanup.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following PPE is mandatory for all personnel handling rugulotrosin A. This ensemble creates a comprehensive barrier to prevent inadvertent exposure.
| Component | Specification | Rationale for Use |
| Body Protection | Disposable, solid-front gown or lab coat with knit cuffs. | Protects skin and personal clothing from contamination. The solid front offers superior protection against splashes compared to button-front coats. Knit cuffs ensure a snug fit around the inner glove.[6][7] |
| Hand Protection | Double Nitrile Gloves | Inner Glove: Tucked under the cuff of the lab coat. Outer Glove: Placed over the cuff. This prevents any skin exposure at the wrist. Nitrile is recommended for its chemical resistance; latex gloves are not suitable.[5][7] The outer glove should be changed immediately if contamination is suspected or after extended use. |
| Eye Protection | ANSI Z87.1-rated Safety Goggles | Provides essential protection against splashes, and flying particles.[8] Must be worn at all times in the designated work area. |
| Face Protection | Full-Face Shield | Required in addition to goggles when handling the powder, preparing solutions, or performing any task with a significant splash or aerosolization risk.[6][9] Protects the entire face from splashes. |
| Respiratory Protection | NIOSH-approved N95 Respirator (or higher) | Recommended when weighing or handling the solid powder, even within a fume hood, as an added precaution against inhaling fine particulates. A full respiratory protection program, including fit-testing, is necessary if respirators are required. |
| Foot Protection | Closed-toe, non-perforated shoes | Protects feet from spills and dropped objects. This is a standard requirement for all laboratory work.[8][10] |
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step procedure is critical for safety. The following workflow integrates PPE use with operational best practices.
Experimental Workflow Diagram
Caption: Workflow from preparation to cleanup for handling rugulotrosin A.
Step-by-Step Handling Protocol
-
Workspace Preparation:
-
Verify the chemical fume hood has a current certification.
-
Place a new plastic-backed absorbent pad on the work surface.[5]
-
Gather all necessary equipment (vials, solvents, pipettes, waste containers) and place them in the hood to minimize reaching in and out.
-
-
Donning PPE:
-
Don inner nitrile gloves.
-
Don the solid-front lab gown, ensuring cuffs are over the inner gloves.
-
Don safety goggles and, if handling powder, an N95 respirator.
-
Just before beginning work in the hood, don the outer pair of nitrile gloves over the gown cuffs.
-
-
Handling Solid Rugulotrosin A:
-
To minimize aerosol generation, do not pour the dry powder. Use a spatula to carefully transfer the solid.
-
If possible, purchase the compound in pre-weighed aliquots to avoid this step.
-
Perform all weighing on an anti-vibration table within the fume hood if possible, or use a tared, sealed container to transport to a nearby balance.
-
-
Preparing Solutions:
-
Add solvent to the vial containing the solid slowly to avoid splashing.
-
Cap the vial securely before vortexing or sonicating.
-
Use safety-engineered sharp devices (e.g., cannulas) for any transfers requiring a needle.
-
Decontamination and Disposal Plan
All materials that come into contact with rugulotrosin A must be treated as cytotoxic waste.[11]
Disposal Workflow Diagram
Caption: Waste stream management for rugulotrosin A contaminated materials.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Solid Waste: All disposable items, including gloves, absorbent pads, pipette tips, and vials, must be placed directly into a designated cytotoxic waste container (often a purple bag or bin).[11] Do not place these items in the regular trash.
-
Liquid Waste: Unused solutions or liquid waste should be collected in a sealed, clearly labeled hazardous waste container. Do not pour down the drain.[12]
-
Sharps: Any contaminated needles or glass must be placed in a puncture-resistant cytotoxic sharps container.
-
-
Surface Decontamination:
-
Doffing PPE:
-
Remove PPE slowly and deliberately in the following order to prevent self-contamination:
-
Outer Gloves: Peel off without touching the outside surface. Dispose of as cytotoxic waste.
-
Gown and Inner Gloves: Remove the gown by rolling it down and away from the body. As the gown is removed, peel off the inner gloves at the same time, trapping them inside the rolled-up gown.
-
Face Shield/Goggles: Remove by handling the strap.
-
Respirator: Remove by handling the straps.
-
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[5]
-
Emergency Procedures: Spill Management
In the event of a spill, immediately alert others in the area.[12]
-
Inside a Fume Hood:
-
Ensure the fume hood continues to operate.
-
Cover the spill with absorbent pads.
-
Gently apply a suitable decontamination solution (if known) or soap and water.
-
Collect all contaminated materials and place them in the cytotoxic waste bin.
-
Wipe the area clean.
-
-
Outside a Fume Hood:
-
Evacuate the immediate area to prevent inhalation of aerosols.
-
If the spill is on clothing, remove the contaminated clothing immediately.[13]
-
Use a cytotoxic drug spill kit, following its specific instructions. This typically involves covering the spill with absorbent material and then collecting the waste for proper disposal.[12]
-
Avoid breathing vapors from the spill.[12]
-
By implementing these comprehensive safety measures, researchers can confidently handle rugulotrosin A, ensuring their work is not only scientifically sound but also fundamentally safe.
References
- University of Virginia. (2020, May 12). Standard Operating Procedures for Cytotoxic Agent use in Animals.
- Cayman Chemical. (2024, December 10). Safety Data Sheet: Rugulotrosin A.
- Bioaustralis Fine Chemicals. Rugulotrosin A.
- NHS Pharmaceutical Quality Assurance Committee. (2018, July 1). Guidance on Handling of Injectable Cytotoxic Drugs in Clinical Areas in NHS Hospitals in the UK.
- ChemicalBook. RUGULOSIN - Safety Data Sheet.
- University of Michigan Environment, Health & Safety. Cytotoxins.
- Scott, S., et al. (2012). Safe handling of cytotoxics: guideline recommendations. Current Oncology.
- Qin, T., et al. (2015). Atropselective syntheses of (-) and (+) rugulotrosin A utilizing point-to-axial chirality transfer. Nature Chemistry.
- Qin, T., et al. (2015). Atropselective Syntheses of (−) and (+) Rugulotrosin A Utilizing Point-to-Axial Chirality Transfer. PubMed Central. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC4339264/.
- University of California, Berkeley Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
- Vidosavljević, D., et al. (2021). Decontamination of Mycotoxin-Contaminated Feedstuffs and Compound Feed. PubMed Central. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC8469238/.
- Canadian Centre for Occupational Health and Safety. (2026, January 13). Cytotoxic Drugs - Control Measures.
- Qin, T., et al. (2015). Atropselective syntheses of (−) and (+) rugulotrosin A utilizing point-to-axial chirality transfer. SciSpace.
- Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- Bianchini, V., et al. (2022). Recovery of Energy and Nutrients from Mycotoxin-Contaminated Food Products through Biological Treatments in a Circular Economy Perspective: A Review. MDPI.
- The University of Queensland. (2015, March 1). Atropselective syntheses of (-) and (+) rugulotrosin A utilizing point-to-axial chirality transfer. UQ eSpace.
- Aflasafe. Aflatoxin: Alternative Uses and Disposal Systems.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
- Carl ROTH. Safety Data Sheet: Nigrosin (C.I. 50420).
- Grachev, V. A., et al. (2022). Destruction of Mycotoxins in Poultry Waste under Anaerobic Conditions within Methanogenesis Catalyzed by Artificial Microbial Consortia. PubMed Central. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC8953153/.
- Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory.
- Gutarowska, B., et al. (2024). Risk of Mycotoxin Contamination in Thermophilic Composting of Kitchen and Garden Waste at Large-Scale. MDPI.
- Liu, W., et al. (2020). Asymmetric Synthesis of Rugulotrosin A. PubMed.
- University of California, Los Angeles - Environmental Health & Safety. (2020, July 13). Using PPE in the Laboratory (OHS102) Course Material.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 62769, (+)-Rugulosin.
- Mycocentral. Rugulotrosin a - Mycotoxin Database.
Sources
- 1. bioaustralis.com [bioaustralis.com]
- 2. Atropselective Syntheses of (−) and (+) Rugulotrosin A Utilizing Point-to-Axial Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Decontamination of Mycotoxin-Contaminated Feedstuffs and Compound Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unthealth.edu [unthealth.edu]
- 6. westlab.com.au [westlab.com.au]
- 7. uab.edu [uab.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. sps.nhs.uk [sps.nhs.uk]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
